molecular formula C23H32N6O5S B194359 Métabolite M1 d'Argatroban CAS No. 951130-92-0

Métabolite M1 d'Argatroban

Numéro de catalogue: B194359
Numéro CAS: 951130-92-0
Poids moléculaire: 504.6 g/mol
Clé InChI: YVJTZYSQJWCWQO-FHLIZLRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Argatroban M1 metabolite span various fields, including chemistry, biology, medicine, and industry.

Pharmacokinetics and Pharmacodynamics

  • Clinical Studies : M1's role in determining the pharmacokinetics of Argatroban has been evaluated in clinical trials. For instance, a study involving patients with heparin-induced thrombocytopenia showed a significant variation in the ratio of M1 to Argatroban during treatment, indicating its relevance in monitoring therapeutic levels .
  • Dosing Strategies : Understanding the concentration of M1 relative to Argatroban aids clinicians in adjusting doses for optimal therapeutic outcomes. The plasma concentrations of M1 range from 0% to 20% of that of Argatroban .

Mechanistic Studies

  • Thrombin Inhibition : Research has focused on how M1 interacts with thrombin and other coagulation factors. Although it is less potent than Argatroban, its presence can influence overall anticoagulant activity and may provide insights into alternative therapeutic strategies .
  • Metabolic Pathways : The metabolism of Argatroban to M1 provides a model for studying drug interactions and enzyme activity within the liver, particularly regarding CYP3A4/5 pathways .

Clinical Implications

  • Patient Management : In critically ill patients undergoing procedures like percutaneous coronary interventions, monitoring both Argatroban and M1 levels can inform treatment decisions and improve outcomes .
  • Safety Profiles : Understanding the differential effects of Argatroban and its metabolites can help in assessing risks associated with anticoagulation therapy, especially in populations with varying hepatic function .

Data Table: Key Pharmacokinetic Parameters

ParameterArgatrobanM1 Metabolite
Anticoagulant PotencyStrongWeaker (3-5 fold)
Plasma Concentration RangeMajor component0% - 20% of Argatroban
Half-Life39 - 51 minutesNot well established
Clearance5.1 mL/kg/minNot specified

Case Study 1: Heparin-Induced Thrombocytopenia (HIT)

In a clinical trial involving 304 patients diagnosed with HIT, it was observed that patients receiving Argatroban exhibited variable concentrations of M1 compared to the parent drug. This variability was linked to different clinical outcomes, emphasizing the need for personalized dosing strategies based on metabolite levels .

Case Study 2: Critically Ill Patients

A study assessed the pharmacokinetics of Argatroban and its metabolites in critically ill cardiac surgical patients. It found that hepatic dysfunction significantly altered the metabolism of both Argatroban and M1, leading to prolonged half-lives and necessitating careful monitoring during treatment .

Analyse Des Réactions Chimiques

Argatroban M1 metabolite undergoes various chemical reactions, including:

    Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.

    Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .

Comparaison Avec Des Composés Similaires

Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:

    Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.

    Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.

    Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.

The uniqueness of argatroban M1 metabolite lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

Activité Biologique

Argatroban is a synthetic direct thrombin inhibitor primarily used in the management of heparin-induced thrombocytopenia (HIT). Its metabolism produces several metabolites, with M1 being the most significant. This article explores the biological activity of the Argatroban M1 metabolite, highlighting its pharmacological properties, clinical implications, and relevant research findings.

Overview of Argatroban and Its Metabolites

Argatroban is characterized by its ability to inhibit thrombin, thereby preventing thrombus formation. It is primarily metabolized in the liver through hydroxylation and aromatization via cytochrome P450 enzymes (CYP3A4/5), resulting in multiple metabolites, including M1, M2, M3, and M4. Among these, M1 is notable for its weaker anticoagulant activity—approximately 3 to 5 times less potent than the parent compound Argatroban .

Pharmacokinetics of Argatroban and M1

The pharmacokinetic profile of Argatroban reveals that it has a rapid onset of action with a half-life of approximately 39 to 51 minutes . The plasma concentration of the M1 metabolite typically ranges from 0% to 20% of that of Argatroban itself, indicating that while it is present, it does not significantly contribute to the drug's overall anticoagulant effect .

Parameter Argatroban M1 Metabolite
Half-life 39 - 51 minutesNot specifically defined
Anticoagulant potency Standard3-5 fold weaker
Plasma concentration Major component0% - 20% of Argatroban
Metabolism route Hepatic (CYP3A4/5)Hepatic (CYP3A4/5)

Biological Activity

The biological activity of M1 is primarily characterized by its anticoagulant effects. While it retains some anti-thrombin activity, this effect is not clinically significant under routine intravenous dosing conditions. The lack of notable anticoagulant effects from M1 suggests that the therapeutic efficacy of Argatroban is predominantly due to its unchanged form .

Clinical Studies and Findings

Several clinical studies have assessed the efficacy and safety of Argatroban in various patient populations, particularly those with HIT. The following findings are notable:

  • A study involving 568 adult patients treated with Argatroban demonstrated significant improvements in composite endpoints related to thrombotic events compared to historical controls .
  • In patients with hepatic impairment, the pharmacokinetics of Argatroban change significantly; however, no major differences were observed in patients with renal dysfunction .
  • The incidence of major bleeding complications was reported between 3% and 6% among patients treated with Argatroban, indicating a manageable safety profile .

Case Study: Efficacy in HIT Patients

In a multicenter study evaluating patients diagnosed with HIT, treatment with Argatroban resulted in a marked reduction in thrombosis rates compared to historical controls. Among patients receiving doses averaging around 1.7 µg/kg/min, significant improvements were noted in both time-to-event analyses and overall outcomes related to thrombotic events .

Case Study: Pharmacokinetics in Special Populations

Another case study focused on elderly patients and those with hepatic dysfunction revealed that while age did not significantly affect pharmacodynamics, hepatic impairment led to increased plasma concentrations and prolonged half-life for Argatroban. This necessitated careful dose adjustments to avoid excessive anticoagulation .

Propriétés

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZYSQJWCWQO-FHLIZLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951130-92-0
Record name Argatroban M1 metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban M1 metabolite
Reactant of Route 2
Argatroban M1 metabolite
Reactant of Route 3
Argatroban M1 metabolite
Reactant of Route 4
Argatroban M1 metabolite
Reactant of Route 5
Argatroban M1 metabolite
Reactant of Route 6
Reactant of Route 6
Argatroban M1 metabolite

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.